molecular formula C7H4ClN3O B1603924 6-chloropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 70395-75-4

6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No. B1603924
CAS RN: 70395-75-4
M. Wt: 181.58 g/mol
InChI Key: GFJOTUQAVJCFEK-UHFFFAOYSA-N
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Description

“6-chloropyrido[2,3-b]pyrazin-2(1H)-one” is a chemical compound that has been studied in the context of medicinal chemistry . It is a member of a series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones . This compound has been found to be a potent antagonist of CRF1, a receptor involved in stress response .


Synthesis Analysis

The synthesis of “this compound” and related compounds has been reported in the literature . For example, one study described the synthesis of a series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones, which are very potent antagonists of CRF1 . Another study reported the synthesis of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, a compound with a similar structure .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The compound has a molecular formula of C7H4ClN3 and an average mass of 165.580 Da .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . For instance, one study reported the Rh(III)-catalyzed C–H bond activation and intramolecular cascade annulation of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques . For example, the compound has a density of 2.4±0.1 g/cm3, a molar refractivity of 54.5±0.5 cm3, and a polar surface area of 84 Å2 .

Scientific Research Applications

6-chloropyrido[2,3-b]pyrazin-2(1H)-one has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds and as a catalyst in various reactions. It is also used as a model compound for studying the properties of aromatic heterocyclic compounds. This compound has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, it has been used in the synthesis of novel materials such as polymers and nanoparticles.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloropyrido[2,3-b]pyrazin-2(1H)-one in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has a wide range of applications in scientific research and can be used as a reagent or catalyst in various reactions. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood.

Future Directions

The future directions for 6-chloropyrido[2,3-b]pyrazin-2(1H)-one research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and agrochemicals. Additionally, further research should be conducted into its ability to modulate the activity of certain enzymes and its potential as an antioxidant. Finally, research should be conducted into its potential as a model compound for studying the properties of aromatic heterocyclic compounds.

properties

IUPAC Name

6-chloro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-2-1-4-7(11-5)9-3-6(12)10-4/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJOTUQAVJCFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618885
Record name 6-Chloropyrido[2,3-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70395-75-4
Record name 6-Chloropyrido[2,3-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1H,2H-pyrido[2,3-b]pyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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